2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as prothioconazole-desthio (CAS 120983-64-4), is the primary degradation product and principal toxicological metabolite of the broad-spectrum triazole fungicide prothioconazole [1]. In industrial and analytical procurement, it is exclusively sourced as a high-purity reference standard to support regulatory compliance, environmental monitoring, and formulation quality control. Because the parent compound rapidly degrades into this desthio-metabolite—which exhibits higher mammalian developmental toxicity and environmental persistence—global regulatory bodies mandate the strict quantification of prothioconazole-desthio in both technical-grade agrochemicals and post-application food matrices [2]. Procuring this exact compound enables precise LC-MS/MS calibration, ensuring accurate residue limits and formulation stability assessments that cannot be achieved using the parent compound alone.
Regulatory residue definition analyte (EFSA: prothioconazole-desthio sum of isomers)
Chiral analytical standard for enantiomer-specific LC-MS/MS method development
Target-inhibiting metabolite for Fusarium sensitivity studies — bypasses parent conversion variability
Authentic metabolite standard for environmental fate and aquatic ecotoxicology testing
Substituting prothioconazole-desthio with the parent prothioconazole, crude degradation mixtures, or downstream cleavage products like 1,2,4-triazole fundamentally compromises analytical accuracy and regulatory compliance [1]. In environmental matrices, prothioconazole undergoes rapid desulfurization (with a half-life of 2.5–10.1 days in crops like rice), meaning the parent compound cannot serve as a reliable marker for total fungicidal residue [1]. Furthermore, prothioconazole-desthio possesses a distinct mass-to-charge ratio (m/z 312.07 [M+H]+) and chromatographic retention profile compared to the parent (m/z 344.08) [2]. Relying on crude forced-degradation mixtures fails to provide the certified quantitative baseline required to achieve the ultra-low limits of quantification (LOQ) demanded by modern food safety and ecotoxicological testing standards.
EU MRL enforcement requires prothioconazole-desthio — parent-only standards may generate non-compliant residue data.
Parent prothioconazole may not fully convert to the desthio metabolite in vitro; EC50 endpoints may shift and underestimate CYP51 inhibition.
Racemic standards with undefined enantiomeric ratios limit interpretation of enantioselective bioactivity and degradation studies.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, prothioconazole-desthio exhibits distinct ionization and retention behavior that necessitates its use as an independent calibration standard. Under standardized reverse-phase LC conditions, prothioconazole-desthio elutes at 6.13 minutes with a specific protonated precursor ion of m/z 312.07 ([M+H]+), whereas the parent prothioconazole elutes significantly later at 8.93 minutes [1]. This clear chromatographic separation and mass difference preclude the use of the parent compound for quantifying the desthio-metabolite in complex matrices.
| Evidence Dimension | LC retention time and m/z |
| Target Compound Data | RT = 6.13 min; m/z = 312.07 ([M+H]+) |
| Comparator Or Baseline | Parent prothioconazole (RT = 8.93 min; m/z = 344.08) |
| Quantified Difference | 2.80 minute retention time shift and distinct mass transition |
| Conditions | Reverse-phase LC-MS/MS of aqueous photodegradation products |
Procuring the exact desthio standard is mandatory to establish accurate Multiple Reaction Monitoring (MRM) transitions and avoid false negatives in residue testing.
High-purity prothioconazole-desthio standards enable significantly higher analytical sensitivity in trace residue detection compared to the parent compound. In validated LC-MS/MS methods for analyzing wheat substrates and nutrient solutions, the limit of quantification (LOQ) for prothioconazole-desthio was determined to be 0.2 μg/L, which is 10 times lower than the LOQ for the parent prothioconazole (2.0 μg/L) under identical signal-to-noise (10 × S/N) parameters [1]. The limit of detection (LOD) was similarly lower at 0.08 μg/kg versus 0.7 μg/kg.
| Evidence Dimension | Limit of Quantification (LOQ) |
| Target Compound Data | 0.2 μg/L |
| Comparator Or Baseline | Parent prothioconazole (2.0 μg/L) |
| Quantified Difference | 10-fold lower LOQ for the desthio metabolite |
| Conditions | LC-MS/MS analysis of wheat substrates and nutrient solutions |
Buyers must procure the desthio standard to achieve the ultra-trace regulatory detection limits required for global agricultural export compliance.
Prothioconazole-desthio is the only reliable marker for long-term environmental and crop residue monitoring due to the rapid dissipation of the parent compound. Field dissipation studies in rice crops demonstrate that the parent prothioconazole has a short half-life of 2.5 to 10.1 days before being converted into the desthio metabolite [1]. Consequently, regulatory guidelines define the 'total toxics residue' as predominantly prothioconazole-desthio, which exhibits significantly greater persistence in soil and plant matrices.
| Evidence Dimension | Environmental dissipation half-life |
| Target Compound Data | Highly persistent primary residue marker |
| Comparator Or Baseline | Parent prothioconazole (half-life of 2.5–10.1 days) |
| Quantified Difference | Rapid conversion of parent to desthio makes the parent unsuitable for long-term residue tracking |
| Conditions | Field dissipation studies in rice plants and soil |
Environmental testing laboratories must procure the desthio standard, rather than the parent, to accurately assess late-stage crop residues and environmental accumulation.
Prothioconazole-desthio exhibits a distinct ecotoxicological profile that cannot be extrapolated from the parent active ingredient. In standardized chronic toxicity testing on the aquatic model Daphnia magna, the 48-hour EC50 for prothioconazole-desthio was measured at 5.19 mg/L (acute) and 0.132 mg/L (chronic), compared to 2.82 mg/L and 0.0807 mg/L for the parent prothioconazole [1]. This indicates that the parent compound is approximately 1.64 times more toxic to this specific aquatic invertebrate in chronic exposures, highlighting the necessity of evaluating the desthio metabolite independently for accurate environmental risk assessments.
| Evidence Dimension | Chronic toxicity (48-h EC50) in D. magna |
| Target Compound Data | 0.132 mg/L |
| Comparator Or Baseline | Parent prothioconazole (0.0807 mg/L) |
| Quantified Difference | Parent is 1.64 times more toxic in this specific chronic assay |
| Conditions | Standardized acute and chronic toxicity tests on Daphnia magna |
Procurement of the pure desthio standard is essential for toxicologists conducting accurate, compound-specific environmental impact assessments required for pesticide registration.
As the primary stable metabolite of prothioconazole, this standard is indispensable for quantifying fungicide residues in export crops (e.g., wheat, rice, rapeseed) using LC-MS/MS or GC-ECD, ensuring compliance with strict Maximum Residue Limits (MRLs) [1].
Used by agrochemical manufacturers to monitor the degradation of technical-grade prothioconazole during shelf-life testing. Regulatory agencies strictly limit the allowable concentration of the desthio impurity in commercial formulations (e.g., suspension concentrates) [2].
Essential for environmental laboratories conducting soil mobility, aquatic photolysis, and chronic toxicity studies (e.g., on Daphnia magna or honeybees) to assess the long-term ecological impact of triazole fungicide application [3].
Environmental Hazard